molecular formula C17H10N2O6 B255361 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid

5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid

Cat. No. B255361
M. Wt: 338.27 g/mol
InChI Key: ISFVWUCCCJDJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid, also known as IR780, is a near-infrared (NIR) fluorescent dye that has gained significant attention in recent years due to its potential applications in scientific research. This compound has a unique structure that allows it to be used in a variety of fields, including cancer research, imaging, and drug delivery. The purpose of

Mechanism of Action

The mechanism of action of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid is not fully understood, but it is believed that the compound interacts with cellular membranes, causing changes in membrane potential and inducing apoptosis in cancer cells. Additionally, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to generate reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the generation of ROS, and the selective accumulation in cancer cells. Additionally, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to have low toxicity in vivo, making it a promising candidate for further research in drug delivery and imaging.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid is its unique structure, which allows it to be used in a variety of applications. Additionally, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to have low toxicity in vivo, making it a safe candidate for further research. However, there are also some limitations to using 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid in lab experiments, including the need for specialized equipment for imaging and the potential for non-specific binding to tissues.

Future Directions

There are a number of future directions for research on 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid, including the development of new methods for synthesis and purification, the optimization of imaging and drug delivery techniques, and the exploration of new applications for the compound. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid and its potential for use in clinical settings.
In conclusion, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid is a promising compound with a unique structure and a variety of potential applications in scientific research. Further research is needed to fully understand the mechanism of action of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid and to optimize its use in imaging and drug delivery.

Synthesis Methods

The synthesis of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid involves a multistep process that starts with the reaction of isophthalic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-3-hydroxypyridine to form the corresponding amide. The amide is then reacted with 2,3-dimethyl-1,3-butadiene to form the corresponding imine, which is then reduced with sodium borohydride to form the final product, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid.

Scientific Research Applications

5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been used in a variety of scientific research applications, including cancer research, imaging, and drug delivery. In cancer research, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to selectively accumulate in cancer cells, making it a useful tool for imaging and therapy. In imaging, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been used as a contrast agent for optical imaging, allowing researchers to visualize biological processes in vivo. In drug delivery, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been used as a carrier for targeted drug delivery, allowing for the selective delivery of drugs to specific tissues or cells.

properties

Product Name

5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid

Molecular Formula

C17H10N2O6

Molecular Weight

338.27 g/mol

IUPAC Name

5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C17H10N2O6/c20-14-11-3-1-2-4-12(11)15(21)13(14)19-18-10-6-8(16(22)23)5-9(7-10)17(24)25/h1-7,18H,(H,22,23)(H,24,25)

InChI Key

ISFVWUCCCJDJEI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=NNC3=CC(=CC(=C3)C(=O)O)C(=O)O)C2=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NNC3=CC(=CC(=C3)C(=O)O)C(=O)O)C2=O

Origin of Product

United States

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